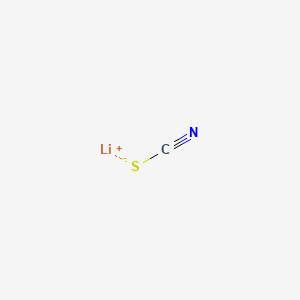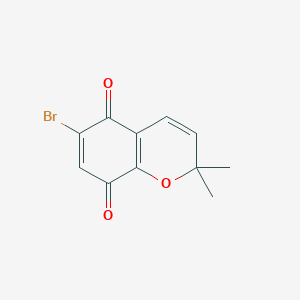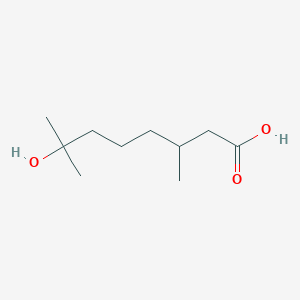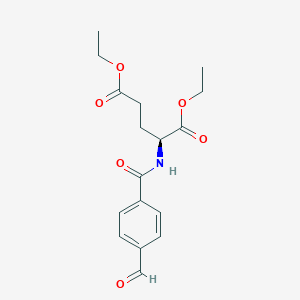
Di-tert-butyl chlorophosphate
Overview
Description
Di-tert-butyl chlorophosphate is a reagent used in the synthesis of diverse compounds like pharmaceuticals and agrochemicals . It plays a crucial role in organic chemistry for phosphorylation reactions . It is also associated with palladium (II) acetate and used in Suzuki-Miyaura cross-couplings of arylboronic acids with aryl bromides and chlorides .
Synthesis Analysis
Di-tert-butylchlorophosphine is used for cross-coupling reactions due to the flexibility of its electronic and steric properties . It plays a key role in stabilizing and activating the central metal atom and is used in reactions such as transition metal-catalyzed C-O, C-N, and C-C bond-forming reactions .Molecular Structure Analysis
Di-tert-butyl chlorophosphate contains a total of 30 bonds, including 12 non-H bonds, 1 multiple bond, 4 rotatable bonds, 1 double bond, and 1 phosphonate .Chemical Reactions Analysis
Di-tert-butylchlorophosphine is associated with palladium (II) acetate and used in Suzuki-Miyaura cross-couplings of arylboronic acids with aryl bromides and chlorides . It serves as a ligand and is used in the preparation of mono- and bidentate phosphine ligands in metal complexes for catalytic chiral asymmetric hydrogenations .Physical And Chemical Properties Analysis
Di-tert-butyl chlorophosphate has a density of 1.1±0.1 g/cm³ . Its boiling point is 256.9±9.0 °C at 760 mmHg . The vapour pressure is 0.0±0.5 mmHg at 25°C . The enthalpy of vaporization is 47.4±3.0 kJ/mol .Scientific Research Applications
Synthesis Applications
Di-tert-butyl chlorophosphate is a key compound in various synthetic processes. An efficient reagent, N-tert-Butyl-N-chlorocyanamide, has been developed for the synthesis of dialkyl/diaryl chlorophosphates, including di-tert-butyl chlorophosphate. This chlorinating agent works both in polar and nonpolar mediums, transforming dialkyl/diaryl phosphites to chlorophosphates rapidly under mild conditions and in quantitative yields (Kumar & Kaushik, 2006).
Process Development for Key Compounds
Di-tert-butyl chlorophosphate is integral in developing processes for phosphon-oxymethyl pro-drugs. A new process utilizing chloromethyl chlorosulfate (CMCS) and di-tert-butyl potassium phosphate (DTBPP) to prepare di-tert-butyl (chloromethyl) phosphate is described. This process includes an improved synthesis of DTBPP and a rational selection of base and stabilizing additives to optimize yield and purity (Zheng et al., 2014).
Hydrolysis Studies
Di-tert-butyl disulfide, a major degradation product of terbufos, an organophosphorus pesticide, has been identified through hydrolysis studies. This research reveals the hydrolysis mechanisms and product formation under various environmental conditions, providing insights into the environmental impact of degradation products of such pesticides (Hong, Win, & Pehkonen, 1998).
Dechlorination Studies
The dechlorination of diphenyl chlorophosphate, including di-tert-butyl chlorophosphate, has been explored using tin and sodium 3,6-di-tert-butyl-ortho-semiquinones. These studies shed light on the electron spin resonance (ESR) mechanisms involved in dechlorination and the formation of tin chloride derivatives, contributing significantly to understanding the chemical behavior of these compounds (Rakhimov et al., 2007).
Safety and Hazards
Di-tert-butylchlorophosphine is a dangerous substance. It causes severe skin burns and eye damage . It may also cause respiratory irritation . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray . Protective clothing, gloves, and eye/face protection should be worn when handling this chemical .
Future Directions
Di-tert-butylchlorophosphine is used in the synthesis of diverse compounds like pharmaceuticals and agrochemicals . It is also used in the preparation of mono- and bidentate phosphine ligands in metal complexes for catalytic chiral asymmetric hydrogenations . The future directions of this compound could involve further exploration of its uses in these areas.
properties
IUPAC Name |
2-[chloro-[(2-methylpropan-2-yl)oxy]phosphoryl]oxy-2-methylpropane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18ClO3P/c1-7(2,3)11-13(9,10)12-8(4,5)6/h1-6H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWXJRBHLTRSSIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OP(=O)(OC(C)(C)C)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClO3P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90971492 | |
| Record name | Di-tert-butyl phosphorochloridate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90971492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Di-tert-butylchlorophosphate | |
CAS RN |
56119-60-9 | |
| Record name | Di-tert-butyl phosphorochloridate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90971492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[2,2'-Bithiophen]-5-amine, N,N-diphenyl-](/img/structure/B3191540.png)


![6-[Bis(phosphonomethyl)amino]hexanoic acid](/img/structure/B3191565.png)


![3,9-Dimethylidene-1,5,7,11-tetraoxaspiro[5.5]undecane](/img/structure/B3191586.png)
![Pyrazolo[1,5-a]pyridin-2(1H)-one, 3-acetyl-](/img/structure/B3191591.png)


![5-Methyl-1H-pyrrolo[3,2-b]pyridin-2(3H)-one](/img/structure/B3191611.png)


